N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide
Description
N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities and applications
Properties
IUPAC Name |
N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29N3O3S/c1-4-12-25(23,24)19-17-10-6-5-9-16(17)18(22)21(3)14-15-8-7-11-20(2)13-15/h5-6,9-10,15,19H,4,7-8,11-14H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SROVILZOGKGUML-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCS(=O)(=O)NC1=CC=CC=C1C(=O)N(C)CC2CCCN(C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the piperidine ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
N-methylation: The piperidine ring is then methylated using methylating agents such as methyl iodide or dimethyl sulfate.
Attachment of the benzamide moiety: The benzamide group is introduced through amide bond formation reactions, typically using coupling reagents like carbodiimides.
Introduction of the propylsulfonylamino group: This step involves the sulfonylation of the amine group using sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of sulfonamide derivatives.
Scientific Research Applications
N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide has several scientific research applications:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities.
Biological Studies: The compound is studied for its interactions with biological targets, including enzymes and receptors.
Industrial Applications: It is used in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.
Mechanism of Action
The mechanism of action of N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
N-methylpiperidine: A simpler derivative with similar structural features but lacking the benzamide and sulfonyl groups.
N-methyl-N-[(1-methylpiperidin-3-yl)methyl]benzamide: Similar structure but without the propylsulfonylamino group.
N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide: Similar structure but without the N-methyl group.
Uniqueness
N-methyl-N-[(1-methylpiperidin-3-yl)methyl]-2-(propylsulfonylamino)benzamide is unique due to the presence of both the N-methyl and propylsulfonylamino groups, which may confer distinct biological activities and chemical properties compared to its analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
